Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 906565-52-4 and a molecular weight of 379.45 . It is a key intermediate of Vandetanib .
Synthesis Analysis
This compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The synthetic method was optimized and the total yield of the three steps was 20.2% .Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 4-{[2-methoxy-4-(methoxycarbonyl)phenoxy]methyl}-1-piperidinecarboxylate . The InChI Code is 1S/C20H29NO6/c1-20(2,3)27-19(23)21-10-8-14(9-11-21)13-26-16-7-6-15(18(22)25-5)12-17(16)24-4/h6-7,12,14H,8-11,13H2,1-5H3 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 90 - 92 degrees Celsius .Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically relevant compounds. Its role as an intermediate is crucial in the synthesis of Vandetanib, a therapeutic agent, highlighting its importance in drug development processes. This compound was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with the structures and synthetic route confirmed by MS and 1HNMR, demonstrating a total yield of 20.2% (Wang et al., 2015).
Another study focused on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, employing tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a starting material. This research aimed to streamline the synthesis process, achieving a 56% overall yield and underlining the potential for industrial application due to the improved procedure's ability to reduce reaction steps and lower preparation costs (S. Xiao-kai, 2013).
Structural and Molecular Insights
The structural intricacies of tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate derivatives have been explored through various studies, including X-ray studies and synthesis optimization. For example, X-ray studies have revealed the molecular packing and hydrogen bonding patterns of related compounds, providing a deeper understanding of their chemical behavior and potential applications in further synthetic processes or as functional materials (Didierjean et al., 2004).
Safety And Hazards
The safety information for this compound includes the following hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-[(2-methoxy-4-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-20(2,3)27-19(23)21-10-8-14(9-11-21)13-26-16-7-6-15(18(22)25-5)12-17(16)24-4/h6-7,12,14H,8-11,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTOAMQPCWWWOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470331 |
Source
|
Record name | tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate | |
CAS RN |
906565-52-4 |
Source
|
Record name | tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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